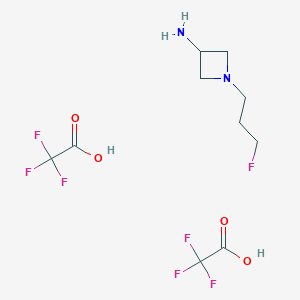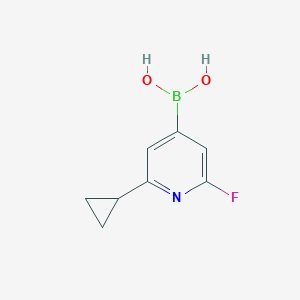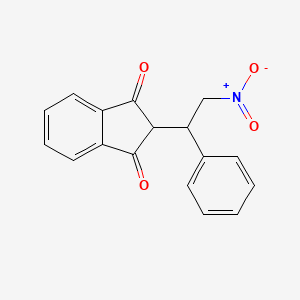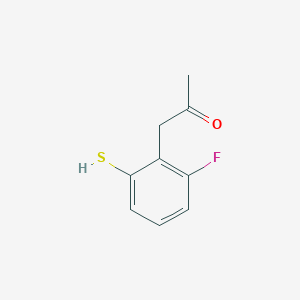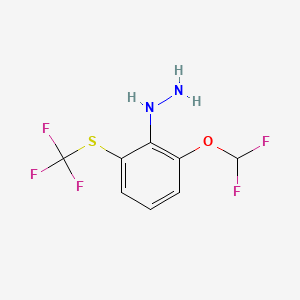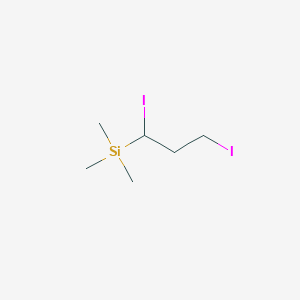
(1,3-Diiodopropyl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (1,3-diiodopropyl)trimethyl-: is an organosilicon compound characterized by the presence of silicon, iodine, and carbon atoms. This compound is part of the broader class of silanes, which are silicon-based compounds with various applications in organic and inorganic chemistry. The unique structure of Silane, (1,3-diiodopropyl)trimethyl- makes it an interesting subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (1,3-diiodopropyl)trimethyl- typically involves the reaction of trimethylsilyl chloride with 1,3-diiodopropane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The general reaction scheme is as follows:
(CH3)3SiCl+I-CH2-CH2-CH2-I→(CH3)3Si-CH2-CH2-CH2-I+NaCl
Industrial Production Methods: Industrial production of Silane, (1,3-diiodopropyl)trimethyl- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Silane, (1,3-diiodopropyl)trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form silane derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of silanols or siloxanes.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium thiolate are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used for oxidation.
Major Products:
Substitution: Formation of silane derivatives with different functional groups.
Reduction: Formation of simpler silane compounds.
Oxidation: Formation of silanols or siloxanes.
Aplicaciones Científicas De Investigación
Silane, (1,3-diiodopropyl)trimethyl- has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Silane, (1,3-diiodopropyl)trimethyl- involves its ability to undergo various chemical transformations. The silicon atom in the compound can form strong bonds with oxygen and fluorine, making it a versatile reagent in organic synthesis. The iodine atoms can be easily substituted, allowing for the introduction of different functional groups. These properties enable the compound to participate in a wide range of chemical reactions, making it valuable in both research and industrial applications.
Comparación Con Compuestos Similares
Trimethylsilyl chloride: Used as a precursor in the synthesis of various silanes.
1,3-diiodopropane: A key starting material for the synthesis of Silane, (1,3-diiodopropyl)trimethyl-.
Trimethylsilyl iodide: Another organosilicon compound with similar reactivity.
Uniqueness: Silane, (1,3-diiodopropyl)trimethyl- is unique due to its dual functionality, combining the reactivity of both iodine and silicon. This dual functionality allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
101023-48-7 |
|---|---|
Fórmula molecular |
C6H14I2Si |
Peso molecular |
368.07 g/mol |
Nombre IUPAC |
1,3-diiodopropyl(trimethyl)silane |
InChI |
InChI=1S/C6H14I2Si/c1-9(2,3)6(8)4-5-7/h6H,4-5H2,1-3H3 |
Clave InChI |
BEACNIMVXGYERB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(CCI)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


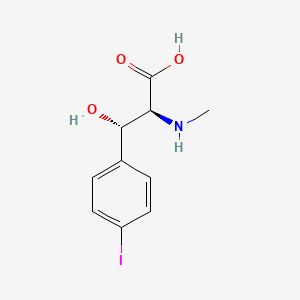
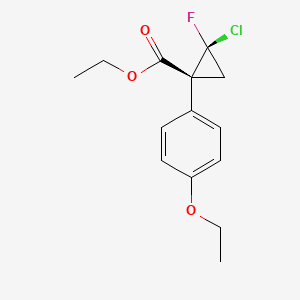
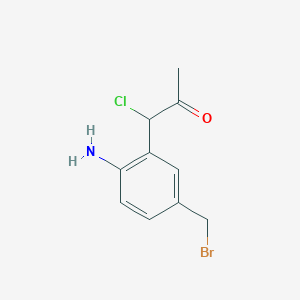
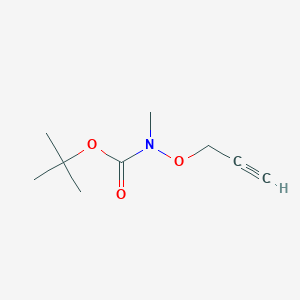
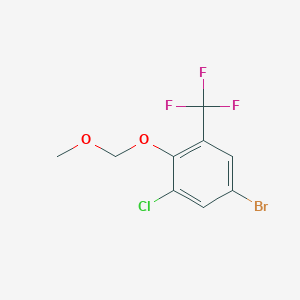
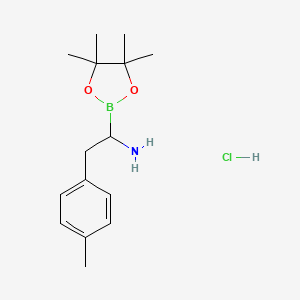
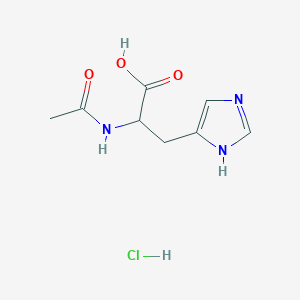

![5-Bromospiro[chroman-2,1'-cyclopropane]](/img/structure/B14072882.png)
